Galactarate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

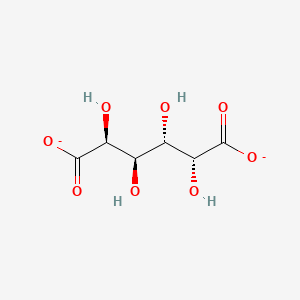

Galactarate(2-) is a dicarboxylic acid dianion that is the conjugate base of galactarate(1-). It has a role as a human metabolite. It is a galactaric acid anion and a dicarboxylic acid dianion. It is a conjugate base of a galactarate(1-).

Aplicaciones Científicas De Investigación

Microbiological Applications

1.1 Role in Bacterial Metabolism

Galactarate(2-) is an important substrate in the metabolism of certain bacteria, particularly within the galactarate/glucarate pathway. Research has shown that enzymes such as galactarate dehydratase (GarD) catalyze the conversion of galactarate to other metabolites, which are crucial for bacterial survival and colonization, especially under antibiotic stress conditions. The presence of GarD enhances the fitness of intestinal pathogens like Escherichia coli and Salmonella enterica in antibiotic-treated environments by facilitating their metabolism of galactarate .

1.2 Potential for Antibiotic Resistance Inhibition

The metabolic pathways involving galactarate(2-) present a promising target for developing new inhibitors aimed at combating antibiotic resistance. By disrupting these pathways, it may be possible to reduce the invasiveness of pathogenic bacteria, thereby enhancing the efficacy of existing antibiotics . This approach is particularly relevant given the rising concern over multidrug-resistant bacterial strains.

Environmental Applications

2.1 Chelating Agent

Galactarate(2-) has been identified as a chelating agent for heavy metals, making it valuable in environmental remediation efforts. Its ability to bind with heavy metals can help reduce toxicity in contaminated soils and water bodies, facilitating the detoxification process . This application is critical in addressing pollution from industrial activities and improving soil health.

2.2 Biodegradable Plastics

Recent studies have explored the use of galactarate-derived polymers in creating biodegradable plastics. The transesterification reactions involving acetalised galactarate esters have shown promise in producing polyesters that can degrade more efficiently than conventional plastics . This application aligns with global efforts to reduce plastic waste and promote sustainable materials.

Materials Science Applications

3.1 Synthesis of Polyesters

Galactarate(2-) can be utilized in synthesizing polyesters through step-growth polymerization reactions with various diols. The resulting materials exhibit favorable mechanical properties and biodegradability, making them suitable for applications ranging from packaging to biomedical devices . The development of these materials is significant for advancing eco-friendly alternatives to traditional petroleum-based plastics.

Case Studies

Propiedades

Fórmula molecular |

C6H8O8-2 |

|---|---|

Peso molecular |

208.12 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2+,3+,4- |

Clave InChI |

DSLZVSRJTYRBFB-DUHBMQHGSA-L |

SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

SMILES isomérico |

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O |

SMILES canónico |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.